molecular formula C17H18N2O3 B5877154 N-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide CAS No. 5839-41-8

N-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide

Cat. No.: B5877154
CAS No.: 5839-41-8
M. Wt: 298.34 g/mol
InChI Key: QCMXGHZJRMDAPN-UHFFFAOYSA-N
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Description

N-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide is a chemical compound with the molecular formula C17H17NO3 It is known for its unique structure, which includes a phenoxyacetyl group attached to an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide typically involves the reaction of 4-aminophenylpropanamide with phenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures (25-40°C)
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted amides or ethers

Scientific Research Applications

N-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(2-phenoxyacetyl)amino]phenyl]acetamide
  • N-[4-[(2-phenoxyacetyl)amino]phenyl]butanamide
  • N-[4-[(2-phenoxyacetyl)amino]phenyl]pentanamide

Uniqueness

N-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide stands out due to its specific phenoxyacetyl group, which imparts unique chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-2-16(20)18-13-8-10-14(11-9-13)19-17(21)12-22-15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMXGHZJRMDAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358062
Record name N-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5839-41-8
Record name N-[4-[(2-phenoxyacetyl)amino]phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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